molecular formula C13H15N3O4 B13515091 7-((tert-Butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylic acid

7-((tert-Butoxycarbonyl)amino)imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B13515091
M. Wt: 277.28 g/mol
InChI Key: JFLCEVDEXZPFAR-UHFFFAOYSA-N
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Description

7-{[(tert-butoxy)carbonyl]amino}imidazo[1,2-a]pyridine-2-carboxylic acid is a compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural properties. The imidazo[1,2-a]pyridine scaffold is a fused bicyclic heterocycle that has been recognized for its potential in drug discovery, particularly in the development of anti-tuberculosis agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(tert-butoxy)carbonyl]amino}imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These methods allow for the direct functionalization of the imidazo[1,2-a]pyridine scaffold, making it a versatile approach for the synthesis of various derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-{[(tert-butoxy)carbonyl]amino}imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-{[(tert-butoxy)carbonyl]amino}imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In the context of its anti-tuberculosis activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of essential bacterial components, leading to the disruption of bacterial cell function and ultimately cell death . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-{[(tert-butoxy)carbonyl]amino}imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, making it a valuable compound for various applications in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonylamino]imidazo[1,2-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C13H15N3O4/c1-13(2,3)20-12(19)14-8-4-5-16-7-9(11(17)18)15-10(16)6-8/h4-7H,1-3H3,(H,14,19)(H,17,18)

InChI Key

JFLCEVDEXZPFAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=NC(=CN2C=C1)C(=O)O

Origin of Product

United States

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